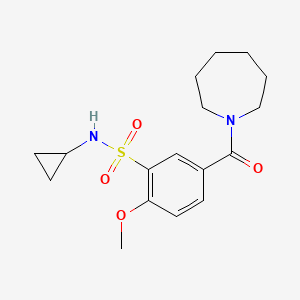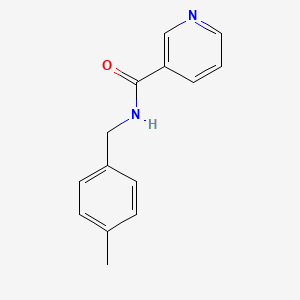
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one, also known as JNK-IN-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in various cellular processes such as apoptosis, inflammation, and stress response.
Aplicaciones Científicas De Investigación
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has been widely studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the JNK pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis. In cancer, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disorders, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has been shown to protect neurons from cell death and improve cognitive function in animal models. In inflammatory diseases, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has been shown to reduce inflammation and improve symptoms in animal models.
Mecanismo De Acción
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one inhibits the JNK pathway by binding to the ATP-binding site of JNK. This prevents the phosphorylation of downstream targets of JNK, which are involved in various cellular processes such as apoptosis, inflammation, and stress response. By inhibiting the JNK pathway, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one induces apoptosis in cancer cells, protects neurons from cell death, and reduces inflammation in inflammatory diseases.
Biochemical and Physiological Effects
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one induces apoptosis by activating caspase-3 and cleaving PARP. In neurodegenerative disorders, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one protects neurons from cell death by reducing oxidative stress and inflammation. In inflammatory diseases, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has several advantages and limitations for lab experiments. One advantage is its potency and specificity for the JNK pathway, which makes it a valuable tool for studying the role of JNK in various cellular processes. Another advantage is its ability to induce apoptosis in cancer cells and protect neurons from cell death, which makes it a potential therapeutic agent for cancer and neurodegenerative disorders. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful consideration when using it in animal models.
Direcciones Futuras
There are several future directions for the study of 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one. One direction is the development of more potent and specific JNK inhibitors for therapeutic applications. Another direction is the investigation of the role of JNK in other diseases such as metabolic disorders and cardiovascular diseases. Additionally, the combination of JNK inhibitors with other therapeutic agents such as chemotherapy and immunotherapy could be explored for the treatment of cancer. Finally, the development of 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one derivatives with improved solubility and reduced toxicity could enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 7-bromo-1-tetralone, which is then subjected to a Suzuki-Miyaura coupling reaction with 5-pyrimidinylboronic acid to yield the desired product. The final product is then purified by column chromatography to obtain pure 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one.
Propiedades
IUPAC Name |
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-3-1-2-10-4-5-11(6-13(10)14)12-7-15-9-16-8-12/h4-9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLRTTHOIVKZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=CN=CN=C3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)





![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
